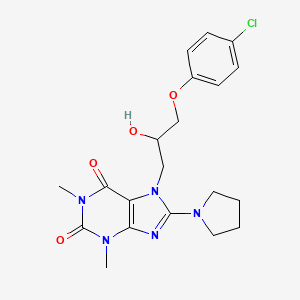

![molecular formula C21H25N3O5 B2409607 2-[[2-氧代-2-[1-(2-氧代-2-哌啶-1-乙基)吲哚-3-基]乙酰]氨基]乙酸乙酯 CAS No. 872861-06-8](/img/structure/B2409607.png)

2-[[2-氧代-2-[1-(2-氧代-2-哌啶-1-乙基)吲哚-3-基]乙酰]氨基]乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

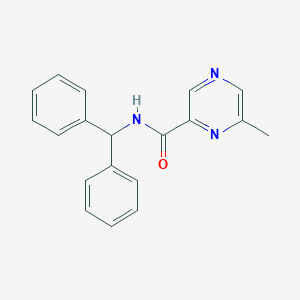

This compound is a complex organic molecule that contains an indole group, a piperidine group, and an ethyl ester group . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five carbon atoms and one nitrogen atom. An ethyl ester is a compound formed by the condensation of a carboxylic acid and ethanol.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The indole group is aromatic and planar, while the piperidine ring is likely to adopt a chair conformation. The ester group would have a planar structure around the carbonyl group and a tetrahedral structure around the oxygen atom .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The ester group could undergo hydrolysis in the presence of an acid or base to form a carboxylic acid and an alcohol. The indole group could undergo electrophilic aromatic substitution reactions .科学研究应用

化学选择性合成应用

2-[[2-氧代-2-[1-(2-氧代-2-哌啶-1-乙基)吲哚-3-基]乙酰]氨基]乙酸乙酯及其衍生物在化学选择性合成中起着至关重要的作用。例如,2-氧代-2-(1-烷基/芳基-6-(氨基/乙氧基)-1,4,5,6-四氢吡啶-3-基)乙酸乙酯已使用高度化学选择性方法合成,产率中等至良好 (Pretto et al., 2019)。

抗菌活性

2-[[2-氧代-2-[1-(2-氧代-2-哌啶-1-乙基)吲哚-3-基]乙酰]氨基]乙酸乙酯的一些衍生物已被探索用于抗菌活性。例如,源自氯乙酸乙酯的三取代硫代咪唑烷酮类化合物表现出抗菌活性,表明在对抗微生物感染方面具有潜在应用 (Abd et al., 2011)。

糖苷酶抑制

合成多羟基吲哚烷作为潜在的糖苷酶抑制剂涉及反式-4-氧代-2-丁烯酸乙酯,该衍生物与 2-[[2-氧代-2-[1-(2-氧代-2-哌啶-1-乙基)吲哚-3-基]乙酰]氨基]乙酸乙酯 的更广泛化学家族有关。这些化合物显示出在与糖苷酶活性相关的疾病中具有治疗应用的潜力 (Baumann et al., 2008)。

血小板聚集抑制

该化学物质的衍生物,例如 N-[3-(2-氟-4-(噻唑烷-3-基(亚氨基)甲基)苯甲酰)氨基-2,2-二甲基戊酰]哌啶-4-乙酸乙酯,已被开发为有效且口服活性强的纤维蛋白原受体拮抗剂。这些化合物因其在急性期抗血栓治疗中的治疗潜力而尤为重要 (Hayashi et al., 1998)。

新型化合物合成

2-[[2-氧代-2-[1-(2-氧代-2-哌啶-1-乙基)吲哚-3-基]乙酰]氨基]乙酸乙酯在新型化合物的合成中至关重要。例如,新型吡咯并香豆素衍生物的合成涉及 2-烷基-3-氧代丁酸的乙酯,突出了该化合物在创建新型化学实体中的多功能性 (Traven et al., 2000)。

未来方向

作用机制

Target of Action

It’s worth noting that indole derivatives, which are a significant part of this compound, play a crucial role in cell biology and are used in the treatment of various disorders, including cancer and microbial infections .

Mode of Action

Indole derivatives, a key component of this compound, have been shown to exhibit various biologically vital properties . The compound’s interaction with its targets likely results in changes at the molecular level, potentially affecting cell function and viability.

Biochemical Pathways

Given the biological activity of indole derivatives , it can be inferred that the compound may interact with multiple biochemical pathways, leading to downstream effects that influence cell function and health.

Pharmacokinetics

For instance, the presence of the ethyl ester group could potentially enhance the compound’s lipophilicity, which may influence its absorption and distribution within the body .

Result of Action

Given the biological activity of indole derivatives , it can be inferred that the compound may have various effects at the molecular and cellular levels, potentially influencing cell function and viability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For instance, a spontaneous reaction occurred under harsh pH conditions (pH >8.5), which resulted in a remarkable decrease in e.e.p .

属性

IUPAC Name |

ethyl 2-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O5/c1-2-29-19(26)12-22-21(28)20(27)16-13-24(17-9-5-4-8-15(16)17)14-18(25)23-10-6-3-7-11-23/h4-5,8-9,13H,2-3,6-7,10-12,14H2,1H3,(H,22,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPRQMDZAXPYBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-(4-methylphenyl)-5-[(3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2409525.png)

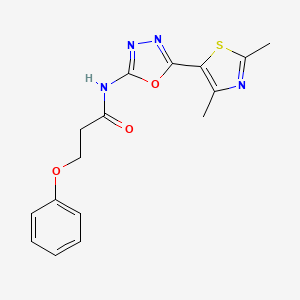

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2409536.png)

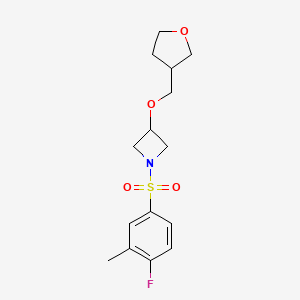

![(E)-2-(4-Methylphenyl)-N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]ethenesulfonamide](/img/structure/B2409539.png)

![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 5-bromofuran-2-carboxylate](/img/structure/B2409540.png)

![Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2409542.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2409544.png)

![9-(4-chlorophenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2409545.png)